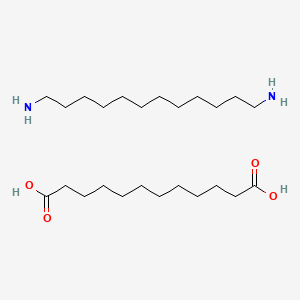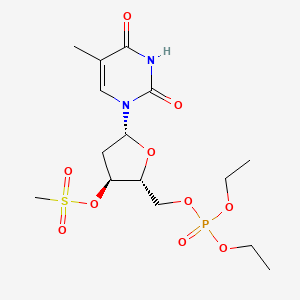
L-glycero-beta-L-allo-Heptopyranuronic acid,6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-glycero-beta-L-allo-Heptopyranuronic acid,6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-glycero-beta-L-allo-Heptopyranuronic acid,6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be used to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars makes it a valuable tool for probing biological processes.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heptopyranuronic acid derivatives and glycosylated molecules. These compounds share structural features such as the pyranose ring and multiple functional groups.
Propiedades
Número CAS |
136523-34-7 |
|---|---|
Fórmula molecular |
C21H31NO13 |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2S,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]acetate |
InChI |
InChI=1S/C21H31NO13/c1-9(23)30-15-14(13(18(27)29-8)22-20(28)35-21(5,6)7)34-19(33-12(4)26)17(32-11(3)25)16(15)31-10(2)24/h13-17,19H,1-8H3,(H,22,28)/t13-,14+,15+,16+,17+,19+/m1/s1 |
Clave InChI |
MLQPGPZCOQDBBV-KHNHKFQDSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
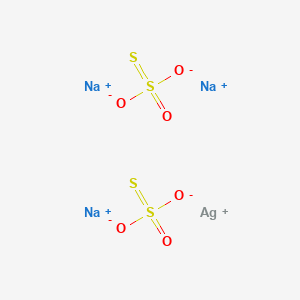
![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
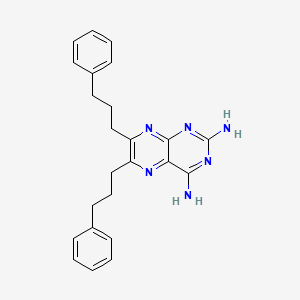
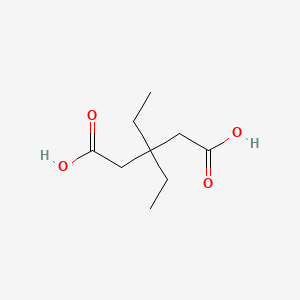
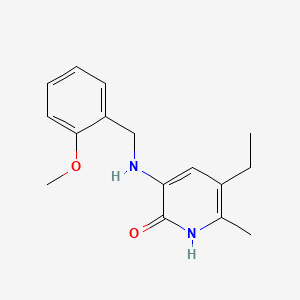

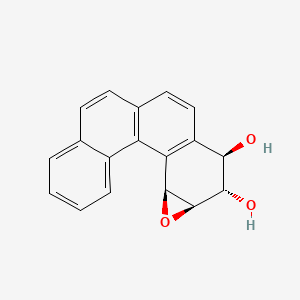
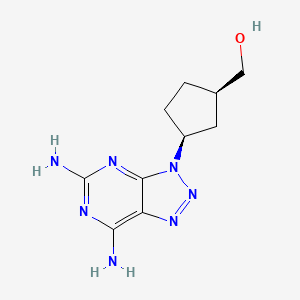
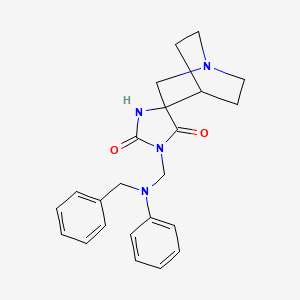
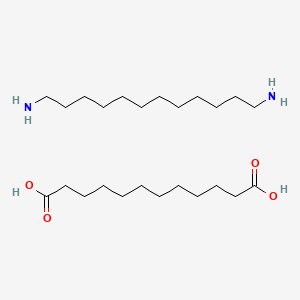
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
